molecular formula C14H10O3 B1606244 3-Methoxyxanthone CAS No. 3722-52-9

3-Methoxyxanthone

Cat. No. B1606244
CAS RN: 3722-52-9
M. Wt: 226.23 g/mol
InChI Key: HGWDKWJYTURSFE-UHFFFAOYSA-N
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Patent
US06162610

Procedure details

A solution of the benzophenone intermediate (12.51 g) in EtOH (200 ml) was treated with a solution of NaOMe in MeOH (25 wt. %, 22.86 ml, 0.1 mole) at room temperature, the color of the mixture changed from yellow to orange immediately. The reaction mixture was brought to reflux for 100 min. Cooled to 0°, the reaction mixture was treated with water (100 ml), to produce a fine white precipitate. The solid was filtered on a Buchner funnel, washed with water and EtOH, and finally dried in vacuo, yielding 3-methoxy-9H-xanthen-9-one 8 (9.12 g, 80.7%) as a white powder: m.p. 127-129° C.; 1H NMR (CDCl3): delta 8.31 (1H, dd, J=7.9, 1.2 Hz), 8.23 (1H, J=8.6 Hz), 7.68 (1H, m), 7.44 (1H, d, J=8.6 Hz), 7.35 (1H, m), 6.93 (1H, m), 6.87 (1H, d, J=2.4 Hz) and 3.92 (3H, s); 1R (CHCl3): 2999, 1644, 1605, 1460, 1434, 1321, 1273, 1254, 1159, 1101, 1029, 968 and 848 cm-1.
Quantity
12.51 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22.86 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][O-:16].[Na+].C[OH:19].O>CCO>[CH3:15][O:16][C:5]1[CH:4]=[CH:3][C:2]2[C:1](=[O:8])[C:9]3[C:14]([O:19][C:7]=2[CH:6]=1)=[CH:13][CH:12]=[CH:11][CH:10]=3 |f:1.2|

Inputs

Step One
Name
Quantity
12.51 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
22.86 mL
Type
reactant
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 100 min
Duration
100 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to 0°
CUSTOM
Type
CUSTOM
Details
to produce a fine white precipitate
FILTRATION
Type
FILTRATION
Details
The solid was filtered on a Buchner funnel
WASH
Type
WASH
Details
washed with water and EtOH
CUSTOM
Type
CUSTOM
Details
finally dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=2C(C3=CC=CC=C3OC2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.12 g
YIELD: PERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.